molecular formula C15H18N2O3S B500553 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide CAS No. 915911-29-4

4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B500553
CAS No.: 915911-29-4
M. Wt: 306.4g/mol
InChI Key: DNRDAIKLTXVHSK-UHFFFAOYSA-N
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Description

4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxy group, dimethyl groups, and a pyridinyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core and the subsequent attachment of the methoxy, dimethyl, and pyridinyl groups. Common synthetic routes may include Friedel-Crafts acylation, nucleophilic substitution, and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, supported by various studies and experimental data.

Chemical Structure and Properties

The compound's molecular formula is C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S, and it features a sulfonamide group attached to a benzene ring with methoxy and pyridine substituents. The presence of these functional groups is crucial for its biological activity.

1. Anti-inflammatory Activity

Recent studies have demonstrated that compounds in the benzenesulfonamide class exhibit significant anti-inflammatory effects. For instance, in an experiment involving carrageenan-induced rat paw edema, compounds structurally similar to this compound showed inhibition rates of up to 94.69% at certain concentrations .

CompoundInhibition Rate (%)Time (h)
4a94.691
4c89.662
4e87.833

This suggests that modifications in the structure can enhance anti-inflammatory efficacy.

2. Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial StrainMIC (mg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67
S. typhi6.45
C. albicans6.63

Among these, the compound demonstrated significant activity against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

3. Antioxidant Activity

The antioxidant capacity of similar compounds has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Compounds derived from the same sulfonamide class showed comparable antioxidant activities to Vitamin C in certain tests, indicating their potential utility in combating oxidative stress .

Case Studies

A notable case study involved the synthesis of several benzenesulfonamide derivatives, where the biological activities were systematically evaluated. The results indicated that modifications in the sulfonamide structure could significantly influence both the potency and spectrum of biological activities .

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-10-5-6-16-15(7-10)17-21(18,19)14-9-11(2)13(20-4)8-12(14)3/h5-9H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRDAIKLTXVHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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